REACTION_SMILES
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[C:1]1([c:7]2[c:8]([CH:9]=[O:10])[cH:11][cH:12][cH:13][cH:14]2)=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[CH2:15]([OH:16])[CH2:17][OH:18].[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[c:19]1([CH3:20])[cH:21][cH:22][c:23]([S:24]([OH:25])(=[O:26])=[O:27])[cH:28][cH:29]1>>[CH:1]1([c:7]2[c:8]([CH:9]=[O:10])[cH:11][cH:12][cH:13][cH:14]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1C1=CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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O=Cc1ccccc1C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |